ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE
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Overview
Description
ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a carbothioyl group, and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE typically involves the following steps:
Preparation of 3-chloro-4-fluoroaniline: This intermediate is synthesized by the halogenation of aniline with chlorine and fluorine sources under controlled conditions.
Formation of the carbothioyl intermediate: The 3-chloro-4-fluoroaniline is reacted with carbon disulfide and an appropriate base to form the corresponding carbothioyl derivative.
Coupling with piperidine: The carbothioyl intermediate is then coupled with ethyl 4-piperidinecarboxylate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The halogen atoms (chlorine and fluorine) in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{[(4-FLUOROANILINO)CARBOTHIOYL]AMINO}ACETATE: A related compound with similar structural features but different substituents.
3-CHLORO-4-FLUOROANILINE: An intermediate used in the synthesis of the target compound.
Uniqueness
ETHYL 1-[(3-CHLORO-4-FLUOROANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE is unique due to the presence of both chlorine and fluorine substituents on the aniline moiety, which can influence its chemical reactivity and biological activity. The combination of a piperidine ring and a carbothioyl group further adds to its distinctiveness.
Properties
IUPAC Name |
ethyl 1-[(3-chloro-4-fluorophenyl)carbamothioyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O2S/c1-2-21-14(20)10-5-7-19(8-6-10)15(22)18-11-3-4-13(17)12(16)9-11/h3-4,9-10H,2,5-8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUKQRLEBMRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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